molecular formula C24H19BrN2O3S B2443882 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681274-37-3

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2443882
CAS No.: 681274-37-3
M. Wt: 495.39
InChI Key: SNRBAXJBUGGMHC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide.

    Thioether Formation: The indole and benzodioxole intermediates are linked via a thioether bond, typically using thiol reagents under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and benzodioxole rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, as well as receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-4-bromobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to its combination of a benzodioxole ring, an indole moiety, and a bromophenyl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c25-17-7-5-16(6-8-17)12-27-13-23(19-3-1-2-4-20(19)27)31-14-24(28)26-18-9-10-21-22(11-18)30-15-29-21/h1-11,13H,12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBAXJBUGGMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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